Boc-Val-Cit-OH
Overview
Description
Boc-Val-Cit-OH: N-[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanamido]-5-(carbamoylamino)pentanoic acid , is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-OH involves the coupling of N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoyl]-L-valine with N5-carbamoyl-L-ornithine . The reaction typically employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to activate the carboxyl group. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a pure, solid product .
Chemical Reactions Analysis
Types of Reactions: Boc-Val-Cit-OH primarily undergoes cleavage reactions facilitated by proteases such as cathepsin B . These reactions are crucial for the release of the cytotoxic payload in ADCs .
Common Reagents and Conditions:
Proteases: Enzymes like cathepsin B are commonly used to cleave the linker.
Organic Solvents: Solvents such as DMF and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes
Major Products Formed: The cleavage of this compound results in the release of the cytotoxic drug attached to the antibody in ADCs. This process ensures targeted delivery of the drug to cancer cells .
Scientific Research Applications
Boc-Val-Cit-OH is extensively used in the development of ADCs for targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring that the drug is released only upon reaching the target cancer cells. This targeted approach minimizes the side effects associated with conventional chemotherapy .
In addition to its use in cancer therapy, this compound is also employed in various research applications, including:
Drug Delivery Systems: Development of novel drug delivery systems for targeted therapy.
Bioconjugation: Conjugation of biomolecules for therapeutic and diagnostic purposes.
Protease Studies: Investigation of protease activity and specificity
Mechanism of Action
The mechanism of action of Boc-Val-Cit-OH involves its cleavage by proteases such as cathepsin B. Upon reaching the target cancer cells, the protease cleaves the linker, releasing the cytotoxic drug. This process ensures that the drug is delivered specifically to the cancer cells, thereby enhancing the therapeutic efficacy and reducing systemic toxicity .
Comparison with Similar Compounds
Boc-Val-Cit-OH is unique due to its high specificity for protease cleavage and its stability in systemic circulation. Similar compounds include:
Valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC): Another cleavable linker used in ADCs.
Phenylalanine-lysine (Phe-Lys): A dipeptide linker used in ADCs with similar cleavage properties
This compound stands out due to its superior plasma stability and efficient release of the cytotoxic payload upon cleavage by cathepsin B .
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24)/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNUAVYYRBTOZ-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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